5-Hydroxytryptophan monohydrate, dl-
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Overview
Description
5-Hydroxytryptophan monohydrate, dl- is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from tryptophan, where the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups. This compound is known for its role in regulating mood, behavior, sleep, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxytryptophan monohydrate, dl- can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the hydroxylation of tryptophan using tryptophan hydroxylase, an enzyme that catalyzes the addition of a hydroxyl group to the tryptophan molecule . The conditions for this enzymatic reaction typically include a temperature of 35°C and a pH of 8.5 .
Industrial Production Methods
Industrial production of 5-Hydroxytryptophan monohydrate, dl- often involves microbial fermentation using engineered strains of Escherichia coli. These strains are modified to express high levels of tryptophan hydroxylase and other necessary cofactors, allowing for efficient conversion of tryptophan to 5-Hydroxytryptophan . This method has been optimized to achieve high yields and productivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxytryptophan monohydrate, dl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles under specific conditions.
Major Products
The major products formed from these reactions include serotonin (5-hydroxytryptamine) and other derivatives that play significant roles in biological processes .
Scientific Research Applications
5-Hydroxytryptophan monohydrate, dl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various serotonin analogs and derivatives.
Biology: It serves as a key intermediate in the study of neurotransmitter pathways and their regulation.
Mechanism of Action
The primary mechanism of action of 5-Hydroxytryptophan monohydrate, dl- involves its conversion to serotonin by the enzyme aromatic L-amino acid decarboxylase. This conversion occurs in the central nervous system and peripheral tissues, where serotonin acts as a neurotransmitter and regulates various physiological functions . The molecular targets of serotonin include serotonin receptors, which mediate its effects on mood, behavior, and other processes .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The precursor to 5-Hydroxytryptophan, involved in the same biosynthetic pathway.
Serotonin: The direct product of 5-Hydroxytryptophan conversion, a key neurotransmitter.
Melatonin: Another derivative of tryptophan, involved in regulating sleep-wake cycles.
Uniqueness
5-Hydroxytryptophan monohydrate, dl- is unique due to its direct role in serotonin biosynthesis, making it a crucial intermediate in the regulation of mood and behavior. Unlike tryptophan, which requires multiple steps to convert to serotonin, 5-Hydroxytryptophan can be directly decarboxylated to produce serotonin, making it more efficient for therapeutic applications .
Properties
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-79-2 |
Source
|
Record name | 5-Hydroxytryptophan monohydrate, dl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYTRYPTOPHAN MONOHYDRATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE58DJG85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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